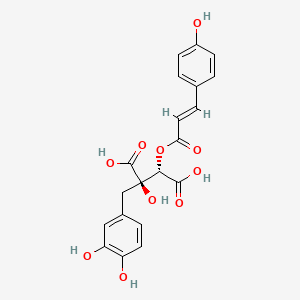
Triton
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triton, also known as tritium ion, is a radioactive isotope of hydrogen. It consists of one proton and two neutrons in its nucleus, making it the heaviest isotope of hydrogen. Tritium is naturally occurring in trace amounts due to interactions between cosmic rays and atmospheric gases. it can also be produced artificially in nuclear reactors. Tritium is known for its applications in nuclear fusion, radioluminescent devices, and as a tracer in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
Tritium can be synthesized through several methods. One common method involves the irradiation of lithium-6 with neutrons, resulting in the production of tritium and helium-4:
6Li+n→3H+4He
This reaction typically occurs in nuclear reactors where lithium-containing materials are exposed to neutron radiation.
Industrial Production Methods
The industrial production of tritium primarily takes place in heavy water reactors. These reactors use heavy water (deuterium oxide) as a moderator and coolant. Tritium is produced as a byproduct of the neutron irradiation of lithium or boron in the reactor. The tritium is then extracted and purified for various applications .
化学反応の分析
Types of Reactions
Tritium undergoes several types of chemical reactions, including:
Oxidation: Tritium can be oxidized to form tritiated water (T2O).
Reduction: Tritium can be reduced to form tritiated hydrogen gas (T2).
Substitution: Tritium can replace hydrogen in organic compounds, forming tritiated organic molecules.
Common Reagents and Conditions
Oxidation: Tritium reacts with oxygen to form tritiated water under standard conditions.
Reduction: Tritium can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Tritium can be introduced into organic molecules through catalytic hydrogenation or halogenation reactions.
Major Products
Tritiated Water (T2O): Formed by the oxidation of tritium.
Tritiated Hydrogen Gas (T2): Formed by the reduction of tritium.
Tritiated Organic Molecules: Formed by the substitution of hydrogen with tritium in organic compounds.
科学的研究の応用
Tritium has a wide range of applications in scientific research:
Chemistry: Tritium is used as a tracer to study chemical reactions and mechanisms. Its radioactive properties allow for easy detection and measurement.
Biology: Tritium-labeled compounds are used in biological research to study metabolic pathways, DNA synthesis, and protein interactions.
Medicine: Tritium is used in radiolabeling drugs to study their pharmacokinetics and distribution in the body.
作用機序
Tritium exerts its effects primarily through its radioactive decay. Tritium undergoes beta decay, emitting a low-energy beta particle and transforming into helium-3:
3H→3He+β−+νˉe
The emitted beta particles can be detected and measured, making tritium a valuable tool in various scientific applications. In biological systems, tritium-labeled compounds can be used to track the movement and interactions of molecules within cells .
類似化合物との比較
Similar Compounds
Deuterium (2H): Another isotope of hydrogen with one proton and one neutron. Deuterium is non-radioactive and is used in nuclear fusion and as a tracer in scientific research.
Protium (1H): The most common isotope of hydrogen with one proton and no neutrons. Protium is non-radioactive and is used in a wide range of chemical and industrial applications.
Uniqueness of Tritium
Tritium is unique among the hydrogen isotopes due to its radioactivity. This property makes it valuable as a tracer in scientific research and as a source of light in radioluminescent devices. Additionally, tritium’s ability to undergo beta decay allows for its use in nuclear fusion reactions, where it can release a significant amount of energy .
特性
分子式 |
H+ |
|---|---|
分子量 |
3.016049 g/mol |
IUPAC名 |
triton |
InChI |
InChI=1S/p+1/i/hT |
InChIキー |
GPRLSGONYQIRFK-MNYXATJNSA-N |
SMILES |
[H+] |
異性体SMILES |
[3H+] |
正規SMILES |
[H+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


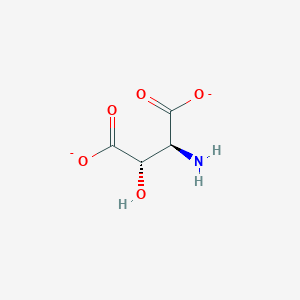
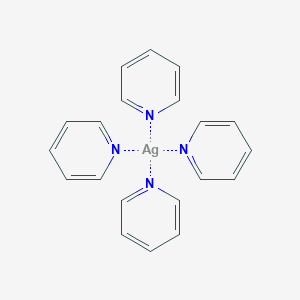
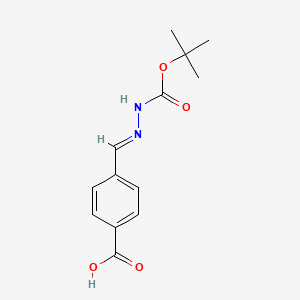
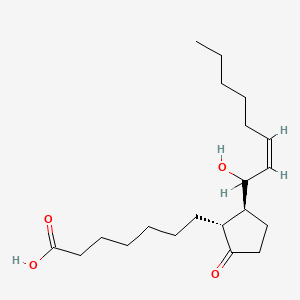

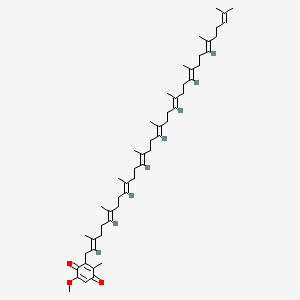
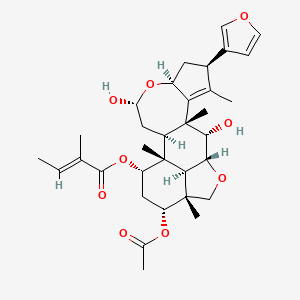
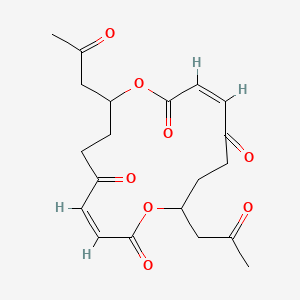
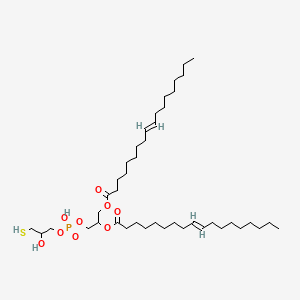
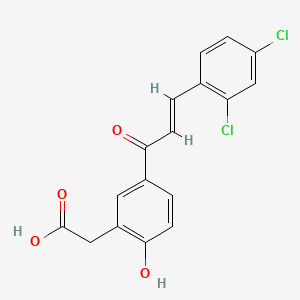

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)

